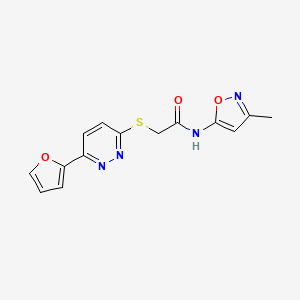
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide (CAS Number: 1207048-83-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a furan ring, a pyridazine moiety, and an isoxazole derivative, which may contribute to its pharmacological properties.
The molecular formula of this compound is C14H12N4O3S, with a molecular weight of 316.34 g/mol. The structural complexity suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O3S |
| Molecular Weight | 316.34 g/mol |
| CAS Number | 1207048-83-6 |
The biological activity of this compound is hypothesized to involve modulation of various biological pathways, potentially through interaction with specific receptors or enzymes. Similar compounds have been shown to exhibit activities such as:
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity, suggesting that this compound may inhibit bacterial growth or biofilm formation.
- Anti-inflammatory Effects : The presence of the isoxazole moiety may impart anti-inflammatory properties, as seen in other derivatives that target inflammatory pathways.
- Cognitive Enhancement : Some related compounds have been studied for their effects on cognitive functions, indicating potential use in treating neurodegenerative diseases.
Anti-inflammatory Activity
Research on related compounds indicates that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may also have therapeutic potential in inflammatory conditions.
Neuroprotective Effects
Some studies suggest that compounds containing furan and pyridazine rings exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress. This could position the compound as a candidate for further exploration in neuropharmacology.
Case Studies and Research Findings
- In vitro Studies : Preliminary in vitro assays indicated that similar compounds can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, which warrants further investigation into the specific activity of this compound.
- Animal Models : In animal studies, related compounds have shown promise in improving cognitive deficits associated with Alzheimer's disease models, indicating potential applications in CNS disorders.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the furan and isoxazole groups significantly influence biological activity, providing insights for future drug design.
Eigenschaften
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-7-13(21-18-9)15-12(19)8-22-14-5-4-10(16-17-14)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVQARJGOIPGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













